N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Description
N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethyl-substituted phenyl group and a methylsulfonyl group attached to the nitrogen atom of the acetamide moiety
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-10-7-5-6-8-11(10)13-12(15)9-14(2)18(3,16)17/h5-8H,4,9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJMHUWTKXJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 2-ethylphenylamine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfonyl group can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)acetamide: Lacks the methylsulfonyl group, resulting in different chemical properties and reactivity.
N-(2-methylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide: Has a methyl group instead of an ethyl group on the phenyl ring, affecting its steric and electronic properties.
N-(2-ethylphenyl)-2-[ethyl(ethylsulfonyl)amino]acetamide: Contains ethyl groups instead of methyl groups on the sulfonyl moiety, leading to variations in its chemical behavior.
Uniqueness
N-(2-ethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the specific combination of the ethyl-substituted phenyl group and the methylsulfonyl group. This combination imparts distinct chemical properties, such as reactivity and solubility, making it valuable for specific applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
